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molecular formula C12H7ClF3NO2 B8728331 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

Cat. No. B8728331
M. Wt: 289.64 g/mol
InChI Key: NMJNUBBLJFJUKE-UHFFFAOYSA-N
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Patent
US08969332B2

Procedure details

p-dihydroxybenzene 12.1 g (0.11 mol), anhydrous potassium carbonate 15.2 g (0.11 mol) were added to 500 mL of three-necked flask with 2-butanone (200 mL) in sequence, the reaction mixture was then heated to reflux, forming milky white turbid liquid, a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine 21.6 g (0.1 mol) in 2-butanone (50 mL) was added dropwise to the above solution, after completion of addition for 15 min, then the mixture was refluxed for another 3 h. The reaction was monitored by thin-layer chromatography (TLC). After the reaction was completed, the reaction mixture was cooled to room temperature, filtered, concentrated under reduced pressure and the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether-1:8) to give the product (24.9 g) as a white solid in 86% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:16]1[C:21]([Cl:22])=[CH:20][C:19]([C:23]([F:26])([F:25])[F:24])=[CH:18][N:17]=1>CC(=O)CC>[Cl:22][C:21]1[C:16]([O:1][C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)=[N:17][CH:18]=[C:19]([C:23]([F:25])([F:24])[F:26])[CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
OC1=CC=C(C=C1)O
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
forming milky white turbid liquid
ADDITION
Type
ADDITION
Details
after completion of addition for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (Fluent: ethyl acetate/petroleum ether-1:8)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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